molecular formula C12H13ClN2O B8436620 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

4-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

Cat. No. B8436620
M. Wt: 236.70 g/mol
InChI Key: FYHZSWVKAXEREP-UHFFFAOYSA-N
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Description

4-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

4-chloro-2-(oxan-2-yl)indazole

InChI

InChI=1S/C12H13ClN2O/c13-10-4-3-5-11-9(10)8-15(14-11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2

InChI Key

FYHZSWVKAXEREP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C3C(=N2)C=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Scheme 3 shows the synthesis of 2-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole 10 starting by cyclization of 3-chloro-2-methylaniline 11 with potassium acetate, acetic anhydride, and isoamyl nitrite to yield 4-chloro-1H-indazole 12. The indazole nitrogen of 4-chloro-1H-indazole 12 was protected as tetrahydropyranyl (THP) with 3,4-dihydro-2H-pyran, and pyridinium p-toluenesulfonate in dichloromethane to yield 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole 13 and a minor amount (about 10%) of the THP regioisomer, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The mixture was reacted with PdCl2(PPh3)2, tricyclohexylphosphine, bis(pinacolato)diboron, and potassium acetate in DMSO and heated to 130° C. for 16 hours to give 10, containing a minor amount (about 10%) of the THP regioisomer, 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
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indazole nitrogen
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Synthesis routes and methods II

Procedure details

To a 1 L flask with mechanical stirrer was added 4-chloro-1H-indazole 12 (75.0 g, 0.492 mol), pyridinium p-toluenesulfonate (1.24 g, 4.92 mmol), CH2Cl2 (500 ml) and 3,4-dihydro-2H-pyran (98.6 ml, 1.08 mol). With stirring, this mixture was heated to 45° C. for 16 hours. Analysis of reaction mixture shows production of both isomers of product. Cooled reaction to 25° C. and added CH2Cl2 (200 ml). Washed the solution with water (300 ml) and saturated NaHCO3 (250 ml). Dried the organics with MgSO4 and concentrated to dryness. Purified the crude product by dissolving in EtOAc/Hexanes (4:6, 1 L) and adding SiO2 (1.2 L). The mixture was filtered and the cake was washed with EtOAc/Hexanes (4:6, 2 L). The organics were concentrated to yield 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole 13 as an orange solid (110.2 g, 95%) and a minor amount (about 10%) of the THP regioisomer, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Isomer 1: 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=1 Hz, 1H), 7.50 (dd, J=9 Hz, 1 Hz 1H), 7.29 (dd, J=9 Hz, 8 Hz 1H), 7.15 (dd, J=8 Hz, 1 Hz 1H) 5.71 (dd, J=9 Hz, 3 Hz 1H) 4.02 (m, 1H) 3.55 (m, 1H) 2.51 (m, 1H) 2.02 (m, 2H) 1.55 (m, 3H). LCMS (ESI pos) m/e 237 (M+1); Isomer 2: 1H NMR (400 MHz, CDCl3) δ 8.25 (d, J=1 Hz, 1H), 7.62 (dd, J=9 Hz, 1 Hz 1H), 7.20 (dd, J=9 Hz, 8 Hz 1H), 7.06 (dd, J=8 Hz, 1 Hz 1H) 5.69 (dd, J=9 Hz, 3 Hz 1H) 4.15 (m, 1H) 3.80 (m, 1H) 2.22 (m, 2H) 2.05 (m, 1H) 1.75 (m, 3H). LCMS (ESI pos) m/e 237 (M+1).
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1.24 g
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500 mL
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200 mL
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